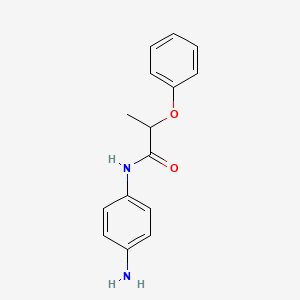
1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one
Descripción general
Descripción
1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Mecanismo De Acción
Target of Action
It is structurally similar to ripasudil , which is a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor . ROCK is an important downstream effector of Rho, which plays a significant role in the contractile control of smooth muscle tissue .
Mode of Action
Based on its structural similarity to ripasudil, it may also act as a rock inhibitor . ROCK inhibitors work by decreasing intraocular pressure in a dose-dependent manner and increasing flow facility .
Biochemical Pathways
It is known that rock inhibitors like ripasudil can influence the rho/rock pathway, which regulates many physiological functions including smooth muscle contractions, chemotaxis, neural growth, and gene expression .
Pharmacokinetics
Ripasudil, a structurally similar compound, has high intraocular permeability and works by decreasing intraocular pressure (iop) in a dose-dependent manner . The maximum reduction of IOP occurs after 1 to 2 hours .
Result of Action
Based on its structural similarity to ripasudil, it may also have the potential to reduce intraocular pressure and increase flow facility .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the activity of similar compounds .
Análisis Bioquímico
Biochemical Properties
1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves imine reductases, which catalyze the intramolecular asymmetric reductive amination of aminoketones to produce chiral diazepanes . This interaction is crucial for the synthesis of optically pure 1,4-diazepanes, which are important in pharmaceutical applications. Additionally, this compound has been shown to interact with other enzymes involved in metabolic pathways, further highlighting its versatility in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of Rho-associated kinase, which plays a role in regulating the cytoskeleton and cell motility . By interacting with this kinase, this compound can alter cellular dynamics and impact processes such as cell migration and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, it has been shown to inhibit certain imine reductases, thereby affecting the synthesis of chiral diazepanes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under controlled conditions, allowing for consistent results in biochemical assays . Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, can lead to degradation and reduced efficacy. Long-term studies have also indicated that this compound can have lasting effects on cellular function, particularly in in vitro models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal adverse effects, making it suitable for therapeutic applications . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed, indicating the importance of careful dosage management in experimental and clinical settings. Threshold effects have also been noted, where certain biological responses are only triggered at specific concentration levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes enzymatic reduction and oxidation reactions, leading to the formation of various metabolites . These metabolic processes can influence the overall activity and efficacy of this compound, as well as its potential side effects. Understanding these pathways is crucial for optimizing the use of this compound in biochemical research and therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target areas, enhancing its biological activity . The distribution of this compound can also be influenced by factors such as tissue permeability and blood flow, which affect its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be directed to the mitochondria, where it can influence cellular respiration and energy production . Additionally, this compound can localize to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and optimizing its use in research and therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one can be achieved through several methods. One common approach involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with butyryl chloride in the presence of a base such as triethylamine (TEA) and a catalyst like zinc chloride (ZnCl₂) in methanol (MeOH) at 60°C for 4 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the selection of suitable solvents and catalysts to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazepane derivatives.
Aplicaciones Científicas De Investigación
1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Comparación Con Compuestos Similares
Similar Compounds
2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinol: Another diazepane derivative with potential biological activity.
Piperazin-1-yl and 2-(1,4-diazepan-1-yl)-imidazo[4,5-d]-pyridazin-4-ones: Compounds with similar structural motifs used in pharmaceutical research.
Uniqueness
1-(1,4-Diazepan-1-yl)-2-methylbutan-1-one is unique due to its specific substitution pattern and potential applications in various fields. Its structural features allow for diverse chemical modifications, making it a versatile compound for research and development.
Propiedades
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-9(2)10(13)12-7-4-5-11-6-8-12/h9,11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUUVXZGTJVNFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


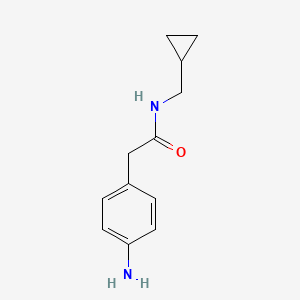

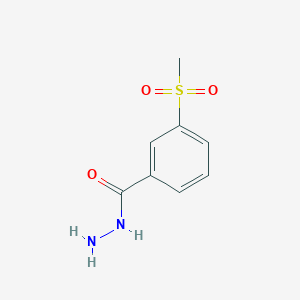
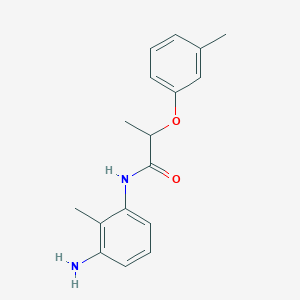
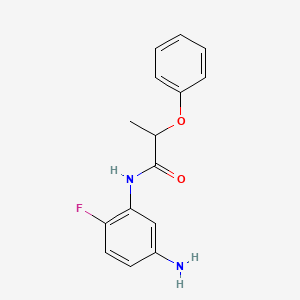


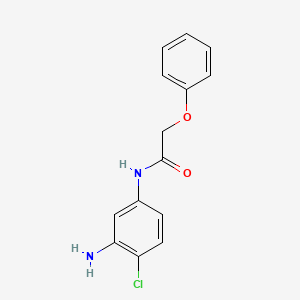
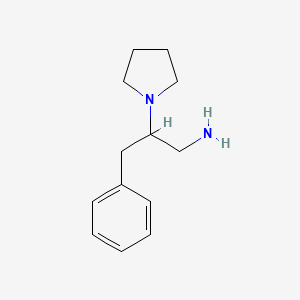
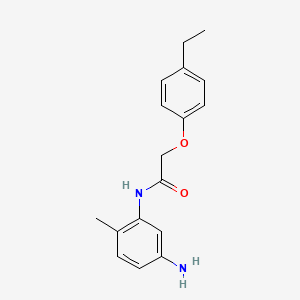
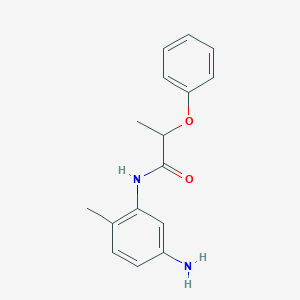
![N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide](/img/structure/B3174563.png)
![[2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methanamine](/img/structure/B3174583.png)
